3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
The compound “3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide” is a chemical compound. It contains a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This group is a critical and valuable core of a variety of biologically active molecules found either in natural products or synthetic compounds .
Molecular Structure Analysis
The molecular structure of this compound includes a trimethoxyphenyl (TMP) group, which is a six-membered electron-rich ring . This ring is a key component of many biologically active molecules .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, compounds containing the TMP group have been associated with a wide range of bioactivity effects .Scientific Research Applications
Synthetic Methodologies and Derivatives
A three-component, one-pot synthesis method has been developed for the synthesis of substituted derivatives including 3,4-dimethylisoxazolo[5,4-b]pyridine-5-carboxamide, showcasing efficient and general methodologies for creating complex molecules that may share structural features with the compound (Guleli et al., 2019). Such synthetic strategies could potentially be adapted for the synthesis of "3,4,5-trimethoxy-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide".
Oxazolo[5,4-b]pyridines synthesis offers insights into creating oxazolo[5,4-b]pyridines derivatives, a closely related structural motif to the compound of interest. The study by Gelmi et al. (1992) describes a synthesis method by heating iminophosphoranes and alkylideneoxazol-5(4H)-ones, hinting at the versatility of synthetic approaches for such compounds (Gelmi et al., 1992).
Rearrangement of oxazolo[3,2-a]pyridines into aza[3.3.2]cyclazines presents an interesting synthetic route that could offer functionalization or modification pathways relevant to the target compound. Babaev et al. (2015) explored such rearrangements, indicating a potential for creating diverse derivatives with complex heterocyclic structures (Babaev et al., 2015).
Mechanism of Action
Target of Action
The primary targets of this compound are proteins and enzymes that are crucial in various cellular processes. The 3,4,5-trimethoxyphenyl (TMP) group, which is a part of the compound’s structure, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin , heat shock protein 90 (Hsp90) , thioredoxin reductase (TrxR) , histone lysine-specific demethylase 1 (HLSD1) , activin receptor-like kinase-2 (ALK2) , P-glycoprotein (P-gp) , and platelet-derived growth factor receptor β .
Mode of Action
The compound interacts with its targets by binding to their active sites, thereby altering their function. For instance, the TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer . This interaction inhibits the polymerization of tubulin, a crucial process in cell division . Furthermore, the compound has been found to inhibit ERKs phosphorylation without acting directly on microtubules and tubulin .
Biochemical Pathways
The compound affects several biochemical pathways due to its interaction with multiple targets. For example, by inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby halting cell division and leading to cell death . By inhibiting Hsp90, it disrupts protein folding and degrades client proteins, leading to cell stress and apoptosis . The inhibition of TrxR disrupts the redox balance within the cell, leading to oxidative stress .
Properties
IUPAC Name |
3,4,5-trimethoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O5/c1-9-5-6-11-15(20-25-17(11)18-9)19-16(21)10-7-12(22-2)14(24-4)13(8-10)23-3/h5-8H,1-4H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVTSHUGYJIHO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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